Chiroptical Purity Benchmarking: Specific Rotation Differentiates Boc-D-Thr(Bzl)-OH from L-Enantiomer for Stereochemical Quality Control
The specific rotation ([α]ᴰ) of (2R,3S)-Boc-D-Thr(Bzl)-OH is consistently reported as negative, ranging from -13.5° to -18.5° (c=1, MeOH, 25°C), whereas its L-enantiomer, Boc-L-Thr(Bzl)-OH (CAS 15260-10-3), exhibits a positive specific rotation of +13.5° to +18.5° under identical conditions [1]. This quantitative chiroptical difference provides a direct, QC-accessible metric for verifying enantiomeric identity and detecting racemization or mislabeling prior to use in asymmetric synthesis .
| Evidence Dimension | Specific Rotation ([α]ᴰ) |
|---|---|
| Target Compound Data | -13.5° to -18.5° (c=1, MeOH, 25°C) |
| Comparator Or Baseline | Boc-L-Thr(Bzl)-OH (CAS 15260-10-3): +13.5° to +18.5° (c=1, MeOH, 25°C) |
| Quantified Difference | Approximately 30° absolute difference (opposite sign) |
| Conditions | Polarimetry; c=1 in methanol at 25°C |
Why This Matters
Procurement of the correct enantiomer is critical for maintaining stereochemical fidelity in peptide-based drug candidates; the opposite sign of optical rotation provides a definitive, low-cost QC acceptance criterion.
- [1] Sigma-Aldrich (Novabiochem). (n.d.). Product Specification: Boc-D-Thr(Bzl)-OH (Optical rotation α 25/D: -18.5 - -13.5 °). View Source
